molecular formula C18H24N4O2 B252282 N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Número de catálogo B252282
Peso molecular: 328.4 g/mol
Clave InChI: BVPYBPNAGUKYNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to promote the proliferation and differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by inhibiting GSK-3. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been used to generate functional hepatocytes from human ESCs and iPSCs, which could have potential applications in drug discovery and regenerative medicine.

Mecanismo De Acción

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits both isoforms of GSK-3 by binding to the ATP-binding pocket of the enzyme, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects. It promotes the proliferation and differentiation of ESCs and iPSCs by inhibiting GSK-3, which is a key regulator of the pluripotency and self-renewal of these cells. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to induce the expression of hepatic markers in ESCs and iPSCs, which could have potential applications in regenerative medicine. N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to promote the survival of neurons in vitro and in vivo, which could have potential applications in the treatment of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to administer and has high specificity for GSK-3. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has limited solubility in water, which could limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the development of more potent and selective inhibitors of GSK-3 that have fewer off-target effects. Another potential direction is the use of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in combination with other small molecules to enhance its effects on cell proliferation, differentiation, and survival. Finally, the potential applications of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in regenerative medicine and drug discovery warrant further investigation.

Métodos De Síntesis

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzonitrile with cyclohexylamine to form N-cyclohexyl-2-aminobenzonitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form N-cyclohexyl-3-(propionylamino)benzonitrile. Finally, the product is treated with 2,4-dichloro-5-nitropyrimidine to yield N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide.

Propiedades

Fórmula molecular

C18H24N4O2

Peso molecular

328.4 g/mol

Nombre IUPAC

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H24N4O2/c23-17-14-9-4-5-10-15(14)21-16(22-17)18(24)20-12-6-11-19-13-7-2-1-3-8-13/h4-5,9-10,13,19H,1-3,6-8,11-12H2,(H,20,24)(H,21,22,23)

Clave InChI

BVPYBPNAGUKYNW-UHFFFAOYSA-N

SMILES isomérico

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES canónico

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.